2-(3-Aminophenyl)quinoline-4-carboxylic acid
Description
2-(3-Aminophenyl)quinoline-4-carboxylic acid is a quinoline derivative featuring a carboxylic acid group at position 4 and a 3-aminophenyl substituent at position 2 of the quinoline core. Quinoline derivatives are renowned for their broad pharmacological activities, including antibacterial, antitubercular, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-(3-aminophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPOLBGQUBGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353673 | |
| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78660-91-0 | |
| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 3-aminobenzaldehyde with 2-aminobenzophenone, followed by cyclization and subsequent carboxylation . Industrial production methods often utilize catalysts such as molecular iodine or nano zinc oxide to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-(3-Aminophenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2-(3-aminophenyl)quinoline-4-carboxylic acid and its derivatives. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Case Study: Synthesis and Evaluation
A series of derivatives were synthesized and tested for their antibacterial activity. For instance, compounds derived from this acid showed significant inhibition against S. aureus and B. subtilis, with some derivatives exhibiting moderate activity against methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) indicated that modifications to the amino substituents enhanced binding affinity to bacterial enzymes, thus improving antibacterial efficacy .
Table 1: Antibacterial Activity of Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|---|
| 5a | S. aureus | 15 | Significant |
| 5b | E. coli | 12 | Moderate |
| 5c | MRSA | 10 | Moderate |
| 5d | P. aeruginosa | 8 | Weak |
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent, particularly through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.
Case Study: HDAC Inhibition
A study focused on the synthesis of novel derivatives of this compound revealed promising results as HDAC inhibitors. The synthesized compounds demonstrated potent activity against various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer), with some exhibiting low IC50 values, indicating high potency .
Table 2: Anticancer Activity Against Cell Lines
| Compound ID | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| A1 | H460 | 5 | High |
| A2 | MKN-45 | 8 | High |
| A3 | U87MG | 15 | Moderate |
| A4 | HT-29 | 20 | Moderate |
Antioxidant Activity
In addition to its antibacterial and anticancer properties, the antioxidant potential of this compound has been explored. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases.
Case Study: Antioxidant Evaluation
Research indicates that certain derivatives exhibit significant antioxidant activity, which was assessed using various in vitro methods such as DPPH radical scavenging assays. The results suggested that modifications to the quinoline structure could enhance antioxidant properties .
Table 3: Antioxidant Activity Assessment
| Compound ID | DPPH Scavenging (%) | IC50 Value (µg/mL) |
|---|---|---|
| B1 | 85 | 30 |
| B2 | 78 | 35 |
| B3 | 65 | 50 |
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interfere with cell cycle progression by inducing cell cycle arrest at specific phases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Quinoline-4-Carboxylic Acid Derivatives
The biological activity of quinoline-4-carboxylic acids is highly sensitive to substituent type, position, and electronic properties. Key analogs include:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| 2-(3-Aminophenyl)quinoline-4-carboxylic acid | 3-Aminophenyl (C2) | Hydrogen-bond donor/acceptor (NH₂ group) |
| 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid | 3-Hydroxyphenyl (C2) | Hydrogen-bond donor (OH group) |
| 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | 6-Bromo, 5-methylfuran-2-yl (C2) | Halogen (Br) and heterocyclic substituent |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 4-Bromophenyl (C2) | Halogen (Br) at para position |
| 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid | 2-Ethoxyphenyl (C2) | Alkoxy group (OEt) at ortho position |
Key Observations :
- Amino vs. Hydroxy Groups: The 3-aminophenyl group in the target compound may offer stronger hydrogen-bonding interactions compared to the 3-hydroxyphenyl analog (Compound 17 in ), which showed moderate inhibition of AKR1C isoforms .
- Halogen Substituents: Bromine at C6 (e.g., 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, ) enhances antitubercular activity by increasing lipophilicity and target affinity .
- Positional Effects: Para-substituted bromophenyl analogs (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid, ) may exhibit different steric and electronic profiles compared to meta-substituted derivatives like the target compound.
Comparison :
- The Doebner reaction is preferred for nitro-substituted intermediates, while the Pfitzinger reaction facilitates styryl or heterocyclic substitutions.
- Microwave-assisted Doebner reactions () improve yields and reduce reaction times compared to traditional methods .
Antibacterial Activity
- Target Compound: this compound derivatives (e.g., 5a4, 5a7 in ) exhibit potent activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) .
- Analog Comparison: 2-(4-Bromophenyl) derivatives () show moderate activity, likely due to reduced hydrogen-bonding capacity. Phenolic esters and amides () demonstrate enhanced solubility and antioxidant activity but lower antibacterial potency compared to carboxylate derivatives .
Antitubercular Activity
- 6-Substituted Analogs: Compounds like 6-isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid (7m, ) inhibit Mycobacterium tuberculosis DNA gyrase, with MIC values < 50 µg/mL .
- Target Compound: The 3-aminophenyl group may enhance target binding but requires validation against mycobacterial strains.
Enzyme Inhibition
- AKR1C Isoforms: 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid (Compound 17, ) inhibits AKR1C1/3 at 400 µM, while pyrazole-substituted analogs (e.g., Compound 16) show improved isoform selectivity .
Physicochemical Properties
| Compound | Molecular Weight | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | 279.29 | Moderate (polar) | 2.8 |
| 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | 293.32 | Low (lipophilic) | 3.5 |
| 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | 362.16 | Low | 4.1 |
Notes:
- Amino and hydroxy groups improve aqueous solubility, critical for bioavailability.
Biological Activity
2-(3-Aminophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a quinoline core, positions it as a potential pharmacophore for various therapeutic applications, including antibacterial and anticancer activities. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H12N2O2
- CAS Number : 78660-91-0
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Key Findings :
- Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibited notable activity against S. aureus with an MIC of 64 μg/mL and against E. coli with an MIC of 128 μg/mL. However, it showed limited effectiveness against Bacillus subtilis and Pseudomonas aeruginosa, with MICs exceeding 256 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (S. aureus) | 64 |
| Escherichia coli (E. coli) | 128 |
| Bacillus subtilis (B. subtilis) | >256 |
| Pseudomonas aeruginosa (P. aeruginosa) | >256 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly as a SIRT3 inhibitor. SIRT3 is a mitochondrial deacetylase implicated in cancer metabolism and cell survival.
Research Insights :
- In vitro studies demonstrated that derivatives of quinoline-4-carboxylic acid, including this compound, showed significant inhibition of cancer cell proliferation in various cancer cell lines . The selectivity for different cancer types suggests potential therapeutic applications in oncology.
Cytotoxicity Studies
Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that the compound exhibited low cytotoxicity, with IC50 values comparable to standard antibacterial agents like ampicillin and gentamicin.
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 98.2 |
| Standard (Ampicillin) | Similar |
| Standard (Gentamicin) | Similar |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of bacterial cell wall synthesis , contributing to its antibacterial effects.
- Modulation of cellular pathways related to cancer cell survival , particularly through SIRT3 inhibition, which can alter mitochondrial functions and promote apoptosis in cancer cells .
Case Studies
- Antibacterial Efficacy : A study evaluated various quinoline derivatives, including our compound of interest, against MRSA strains, demonstrating that structural modifications could enhance antibacterial potency .
- Cancer Research : Another investigation focused on the role of SIRT3 in acute myeloid leukemia (AML), where overexpression was linked to chemotherapy resistance; compounds inhibiting SIRT3 showed promise in overcoming this resistance .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-aminophenyl)quinoline-4-carboxylic acid, and what are the critical reaction parameters?
Answer: The synthesis typically involves two key steps: (1) quinoline core formation via the Doebner reaction or Pfitzinger reaction and (2) functionalization of the 3-aminophenyl group . For example:
- Doebner Reaction : Condensation of aniline derivatives (e.g., 3-nitroaniline) with aldehydes and pyruvic acid under acidic conditions (e.g., trifluoroacetic acid in ethanol) to form the quinoline backbone . Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation) yields the 3-aminophenyl substituent.
- Acid Chloride Intermediate : Conversion of pre-synthesized quinoline-4-carboxylic acid derivatives to acid chlorides using SOCl₂, followed by coupling with amines (e.g., 3-aminophenyl derivatives) in tetrahydrofuran (THF) with NaH as a base .
Q. Critical Parameters :
- Temperature control (e.g., reflux at 80°C for acid chloride formation ).
- Purification via silica gel chromatography to isolate intermediates.
- Catalytic hydrogenation conditions (pressure, catalyst type) for nitro-to-amine reduction.
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Answer: Key techniques include:
- ¹H/¹³C NMR : Confirm the quinoline scaffold and substituent positions. For example:
- Quinoline protons appear as doublets (δ 8.3–8.4 ppm for H-2 and H-3) .
- Aromatic protons on the 3-aminophenyl group show splitting patterns (e.g., δ 7.1–7.6 ppm) .
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1685 cm⁻¹) and amine (N–H stretch ~3257 cm⁻¹) groups .
- UV-Vis/Fluorescence : Monitor π→π* transitions in the quinoline core (λmax ~350 nm) and fluorescence emission for sensor applications .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected IR absorptions) during structural confirmation?
Answer:
- Unexpected Splitting in NMR : May arise from conformational rigidity or impurities. Use 2D NMR (e.g., COSY, HSQC) to assign coupling pathways and verify substituent positions .
- Anomalous IR Peaks : For example, a weak carboxylic acid peak could indicate incomplete acid chloride conversion. Validate via titration or LC-MS to quantify unreacted starting material .
- Fluorescence Quenching : If emission intensity deviates from expected values (e.g., due to aggregation), perform solvent polarity studies or dynamic light scattering (DLS) to assess colloidal stability .
Q. What strategies optimize the reaction yield and purity of this compound in large-scale synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., Doebner reaction completion in 1–2 hours vs. 24 hours conventionally) and improves yield by 10–15% .
- Continuous Flow Reactors : Enhance scalability and reproducibility for acid chloride coupling steps .
- Purification Optimization : Use gradient elution in flash chromatography (e.g., 20–40% ethyl acetate/petroleum ether) to separate regioisomers .
Q. How do structural modifications at the 3-aminophenyl group influence the fluorescence properties of quinoline-4-carboxylic acid derivatives?
Answer:
- Electron-Donating Groups (e.g., –NH₂) : Enhance fluorescence quantum yield by stabilizing the excited state via resonance effects. For example, 2-(4-boronophenyl)quinoline-4-carboxylic acid derivatives show 3× higher emission intensity than non-aminated analogs .
- Steric Hindrance : Bulky substituents (e.g., –CF₃) reduce π-conjugation, shifting λemission to shorter wavelengths .
- Methodology : Compare UV-Vis/fluorescence spectra of derivatives synthesized via Pd-catalyzed cross-coupling or direct amination .
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives in antimicrobial or anticancer studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
